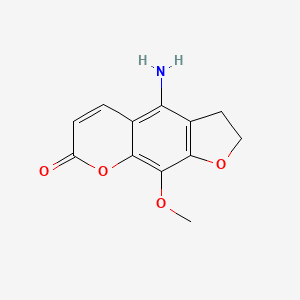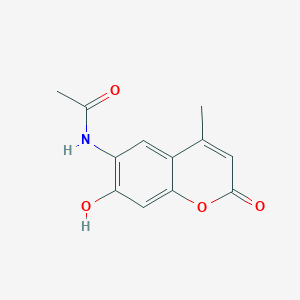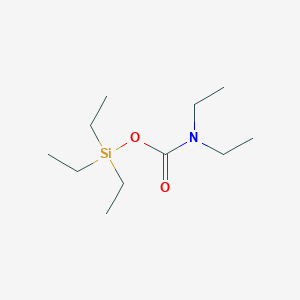
Triethylsilyl diethylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triethylsilyl diethylcarbamate is an organic compound that belongs to the class of silyl carbamates It is characterized by the presence of a triethylsilyl group attached to a diethylcarbamate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Triethylsilyl diethylcarbamate can be synthesized through the reaction of triethylsilyl chloride with diethylcarbamate in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and yields the desired product with high efficiency.
Industrial Production Methods: In an industrial setting, the production of this compound involves the use of large-scale reactors where triethylsilyl chloride and diethylcarbamate are combined in the presence of a suitable base. The reaction mixture is then purified through distillation or recrystallization to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions: Triethylsilyl diethylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbamates.
Reduction: It can be reduced to yield amines.
Substitution: The silyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids can be used.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents or nucleophiles can facilitate substitution reactions.
Major Products Formed:
Oxidation: Carbamates.
Reduction: Amines.
Substitution: Various substituted carbamates depending on the reagents used.
Applications De Recherche Scientifique
Triethylsilyl diethylcarbamate has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group for amines in organic synthesis.
Biology: The compound can be employed in the modification of biomolecules.
Industry: Used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which triethylsilyl diethylcarbamate exerts its effects involves the interaction of the silyl group with various molecular targets. The triethylsilyl group can stabilize reactive intermediates, thereby facilitating specific chemical transformations. The pathways involved include nucleophilic substitution and elimination reactions.
Comparaison Avec Des Composés Similaires
- Trimethylsilyl diethylcarbamate
- Triisopropylsilyl diethylcarbamate
- Triethylsilyl dimethylcarbamate
Comparison: Triethylsilyl diethylcarbamate is unique due to its specific silyl group, which imparts distinct reactivity and stability compared to other silyl carbamates. The triethylsilyl group provides a balance between steric hindrance and electronic effects, making it a versatile reagent in organic synthesis.
Propriétés
Numéro CAS |
64128-87-6 |
|---|---|
Formule moléculaire |
C11H25NO2Si |
Poids moléculaire |
231.41 g/mol |
Nom IUPAC |
triethylsilyl N,N-diethylcarbamate |
InChI |
InChI=1S/C11H25NO2Si/c1-6-12(7-2)11(13)14-15(8-3,9-4)10-5/h6-10H2,1-5H3 |
Clé InChI |
HTKPEPIQDNDRAG-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C(=O)O[Si](CC)(CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


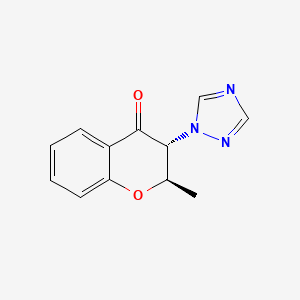

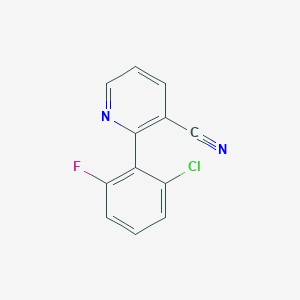
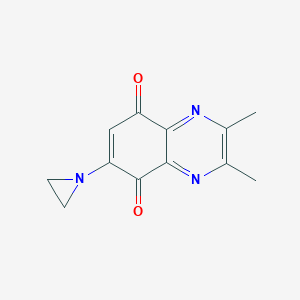

![4,5-Dimethoxyfuro[2,3-B]quinoline](/img/structure/B11878255.png)

![N-[5-(Chloromethyl)-2H-1,3-oxathiol-2-YL]guanidine hydrochloride](/img/structure/B11878268.png)

